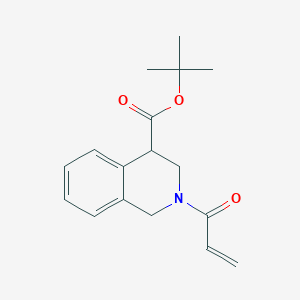
Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate, also known as TPDIC, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate involves the binding of the compound to metal ions, particularly copper ions. This results in a change in the fluorescence properties of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate, allowing for the detection of copper ions in biological systems.
Biochemical and Physiological Effects:
Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate has been shown to have minimal toxicity in vitro and in vivo, making it a promising tool for use in biological systems. It has also been shown to have minimal interference with other biological processes, further highlighting its potential as a research tool.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate is its selectivity for copper ions, which allows for the detection of copper in biological systems. However, one limitation of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate is its relatively low quantum yield, which can limit its sensitivity in certain applications.
Direcciones Futuras
There are several potential future directions for research on Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate. One area of research could focus on the development of more sensitive probes for the detection of copper ions in biological systems. Another area of research could focus on the use of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate in the development of new imaging techniques for the detection of copper in vivo. Additionally, further research could explore the potential applications of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate in the study of copper-related diseases, such as Wilson's disease.
Conclusion:
In conclusion, Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate is a promising tool for scientific research, particularly in the detection of copper ions in biological systems. While there are limitations to its use, further research could lead to the development of more sensitive probes and new imaging techniques for the detection of copper in vivo. Overall, Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate has the potential to make significant contributions to the field of scientific research.
Métodos De Síntesis
The synthesis of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate involves the reaction of tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate with various reagents. One common method involves the reaction of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate with sodium hydride in dimethylformamide, followed by the addition of 2-bromoethyl acetate. This results in the formation of Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate has been extensively studied for its potential applications in scientific research. One of the main areas of research involves its use as a fluorescent probe for the detection of metal ions. Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate has been shown to selectively bind to copper ions, making it a promising tool for the detection of copper in biological systems.
Propiedades
IUPAC Name |
tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-5-15(19)18-10-12-8-6-7-9-13(12)14(11-18)16(20)21-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHKJBPGHWTXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CC2=CC=CC=C12)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


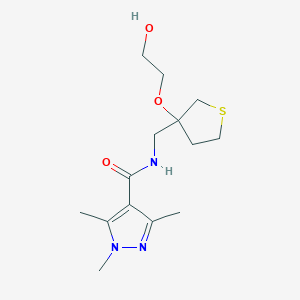


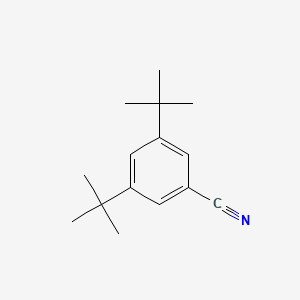

![2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2973086.png)
![N-[4-(5-Azaspiro[3.4]octane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2973087.png)
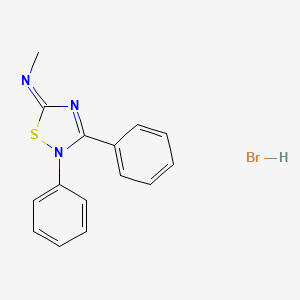
![N-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2973090.png)
![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2973092.png)
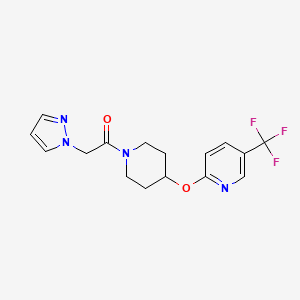
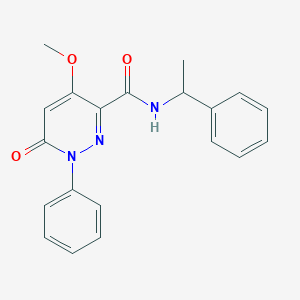
![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2973098.png)